2,5-Dihexylthieno[3,2-b]thiophene
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Overview
Description
2,5-Dihexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in organic electronics due to their high resonance energy, electrophilic reactivity, and high π-electron density . The compound features a thieno[3,2-b]thiophene core with two hexyl groups attached at the 2 and 5 positions, which enhances its solubility and processability.
Mechanism of Action
Target of Action
It is known that thiophene-based compounds are often used in the synthesis of organic electronic materials .
Mode of Action
The mode of action of 2,5-Dihexylthieno[3,2-b] Thiophene is primarily through its interaction with other molecules in the formation of organic electronic materials . It is known for its high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .
Biochemical Pathways
It is known that thiophene-based compounds like this one are often used in the synthesis of organic electronic materials, suggesting that they may play a role in the electron transport pathways in these systems .
Result of Action
The result of the action of 2,5-Dihexylthieno[3,2-b] Thiophene is the formation of organic electronic materials with higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it valuable in the production of devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, and redox switching devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihexylthieno[3,2-b]thiophene typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihexylthieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Halogenated reagents, strong bases like NaH or KOtBu, inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized thiophenes with various substituents.
Scientific Research Applications
2,5-Dihexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its high charge mobility and extended π-conjugation.
Material Science: Employed in the development of low band-gap organic semiconductors and electrochromic devices.
Biological Applications: Investigated for its potential use in bioimaging and as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Similar in structure but with different substitution patterns, leading to variations in electronic properties.
Thieno[3,2-b]thiophene (TT): Lacks the hexyl groups, resulting in lower solubility and processability.
Uniqueness
2,5-Dihexylthieno[3,2-b]thiophene stands out due to its enhanced solubility and processability, making it more suitable for practical applications in organic electronics compared to its unsubstituted counterparts .
Properties
IUPAC Name |
2,5-dihexylthieno[3,2-b]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGMQZNIULPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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